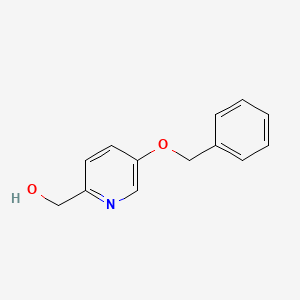

(5-(Benzyloxy)pyridin-2-yl)methanol

CAS No.: 59781-11-2

Cat. No.: VC2037775

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59781-11-2 |

|---|---|

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | (5-phenylmethoxypyridin-2-yl)methanol |

| Standard InChI | InChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 |

| Standard InChI Key | UTGLFQHWXNTFEV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CN=C(C=C2)CO |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CN=C(C=C2)CO |

Introduction

Physical and Chemical Properties

(5-(Benzyloxy)pyridin-2-yl)methanol possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and applications. The compound is identified by specific parameters that are essential for researchers working with this substance.

Basic Identification Parameters

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 59781-11-2 | |

| Molecular Formula | C13H13NO2 | |

| Molecular Weight | 215.25 g/mol | |

| IUPAC Name | (5-phenylmethoxypyridin-2-yl)methanol | |

| PubChem CID | 11736050 |

Physical Properties

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) . These analytical methods provide critical information for confirming the identity and purity of the compound for research applications.

Structural Characteristics

The molecular structure of (5-(Benzyloxy)pyridin-2-yl)methanol features several key elements that define its chemical behavior and reactivity profiles.

Functional Groups

The compound contains two primary functional groups:

-

Benzyloxy group (-OCH₂C₆H₅) at position 5 of the pyridine ring

-

Hydroxymethyl group (-CH₂OH) at position 2 of the pyridine ring

The positioning of these groups creates a molecule with both hydrophobic (benzyl) and hydrophilic (hydroxyl) regions, influencing its solubility profile and chemical reactivity .

Structural Identifiers

| Identifier | Value | Reference |

|---|---|---|

| SMILES | OCC1=NC=C(OCC2=CC=CC=C2)C=C1 | |

| InChI | InChI=1S/C13H13NO2/c15-9-12-7-4-8-14-11(12)13(10-16-13)17-6-5-2-1-3-5/h1-4,6-8,10,15H,9H2 | |

| InChI Key | UONIVNSGZDAIPR-UHFFFAOYSA-N |

Synthesis Methods

Several synthetic approaches can be employed to produce (5-(Benzyloxy)pyridin-2-yl)methanol, with the selection of a specific method typically depending on available starting materials, required scale, and desired purity.

General Synthetic Route

The synthesis typically involves a multi-step approach:

-

Starting with a 5-hydroxypyridine-2-carboxylic acid or similar precursor

-

Protection of the hydroxyl group via benzylation using benzyl bromide in the presence of a base (commonly potassium carbonate)

-

Reduction of the carboxylic acid or ester group to form the hydroxymethyl functionality using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

Alternative Synthetic Approaches

Alternative approaches may involve:

-

Direct functionalization of 5-(benzyloxy)pyridine at the 2-position

-

Reduction of 5-(benzyloxy)pyridine-2-carbaldehyde

-

Functional group interconversion from related pyridine derivatives

Applications and Research Findings

(5-(Benzyloxy)pyridin-2-yl)methanol has gained attention for its various applications across different fields, particularly in pharmaceutical research and chemical synthesis.

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceutically active compounds. Its structural features make it particularly valuable in the development of:

Role as a Synthetic Intermediate

As a bifunctional molecule, (5-(Benzyloxy)pyridin-2-yl)methanol serves as a versatile building block in organic synthesis. The hydroxymethyl group can undergo various transformations, including:

-

Oxidation to aldehyde or carboxylic acid derivatives

-

Conversion to halides or sulfonate esters for nucleophilic substitution reactions

Meanwhile, the benzyloxy group can be selectively removed through catalytic hydrogenation to reveal a hydroxyl group for further functionalization .

Research Findings

Recent research has explored the potential of (5-(Benzyloxy)pyridin-2-yl)methanol and its derivatives in various applications:

Comparative Analysis

To better understand the significance of (5-(Benzyloxy)pyridin-2-yl)methanol, it is useful to compare it with structurally related compounds.

Comparison with Similar Compounds

Structure-Activity Relationships

The positioning of functional groups on the pyridine ring significantly influences the chemical reactivity and potential biological activity of these compounds:

-

The 5-position benzyloxy group in (5-(Benzyloxy)pyridin-2-yl)methanol provides opportunities for π-π interactions in biological systems

-

The 2-position hydroxymethyl group can participate in hydrogen bonding, enhancing binding interactions with potential biological targets

-

Compounds with benzyloxy groups at different positions (e.g., position 3) may interact differently with biological receptors and enzymes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume